5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine is an organic compound that features a pyrimidine ring substituted with a pyrazole moiety and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the dioxaborolane group. The final step involves coupling the pyrazole derivative with a pyrimidine precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable for constructing diverse chemical structures.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, the compound can be used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine is unique due to its combination of a pyrimidine ring with a pyrazole moiety and a dioxaborolane group
Properties
Molecular Formula |
C14H19BN4O2 |
---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyrimidine |
InChI |
InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)12-7-18-19(9-12)8-11-5-16-10-17-6-11/h5-7,9-10H,8H2,1-4H3 |
InChI Key |
BDXQQQSTEJHFRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.